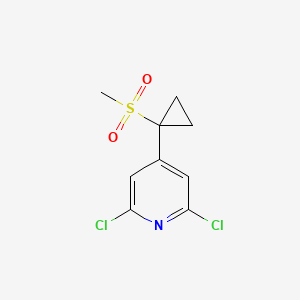
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is a chemical compound with the molecular formula C9H9Cl2NO2S and a molecular weight of 266.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a cyclopropyl group bearing a methylsulfonyl moiety at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions.
Cyclopropyl Ring Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Specific conditions depend on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the methylsulfonyl group .
Scientific Research Applications
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 2,6-Dichloropyridine
- 4-(Methylsulfonyl)pyridine
- Cyclopropylpyridine derivatives
Uniqueness
The uniqueness of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine lies in its specific combination of substituents, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9Cl2NO2S |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2,6-dichloro-4-(1-methylsulfonylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-15(13,14)9(2-3-9)6-4-7(10)12-8(11)5-6/h4-5H,2-3H2,1H3 |
InChI Key |
NGZKLSDWRUNPGK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















